![molecular formula C22H29Cl2N3O11 B5129074 [3,4,5-Triacetyloxy-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]oxan-2-yl]methyl acetate](/img/structure/B5129074.png)
[3,4,5-Triacetyloxy-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4,5-Triacetyloxy-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]oxan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, chloroethylamino, and dioxopyrimidinyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-Triacetyloxy-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]oxan-2-yl]methyl acetate typically involves multiple steps. The process begins with the acetylation of a suitable precursor to introduce the acetoxy groups. This is followed by the introduction of the bis(2-chloroethyl)amino group through a nucleophilic substitution reaction. The final step involves the formation of the dioxopyrimidinyl moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the dioxopyrimidinyl moiety, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it serves as a probe to study cellular processes and interactions due to its unique functional groups.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of [3,4,5-Triacetyloxy-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]oxan-2-yl]methyl acetate involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s acetoxy groups enhance its cellular uptake and bioavailability.
Comparación Con Compuestos Similares
- [3,4,5-Triacetyloxy-6-[4-(4-chlorophenyl)-3-cyano-2-oxo-6-pyridin-2-ylpyridin-1-yl]oxan-2-yl]methyl acetate
- 2,3,4,6-tetra-O-acetyl-N-[(2-chloroethyl)carbamoyl]hexopyranosylamine
Comparison: Compared to similar compounds, [3,4,5-Triacetyloxy-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]oxan-2-yl]methyl acetate exhibits unique properties due to the presence of the dioxopyrimidinyl moiety. This structural feature enhances its ability to form stable DNA adducts, making it a more potent anticancer agent. Additionally, the acetoxy groups improve its solubility and cellular uptake, further distinguishing it from other related compounds.
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29Cl2N3O11/c1-11(28)34-10-16-17(35-12(2)29)18(36-13(3)30)19(37-14(4)31)21(38-16)27-9-15(20(32)25-22(27)33)26(7-5-23)8-6-24/h9,16-19,21H,5-8,10H2,1-4H3,(H,25,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFVFFXYEIIKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=C(C(=O)NC2=O)N(CCCl)CCCl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
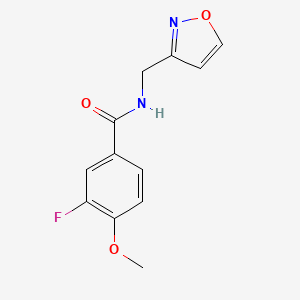
![N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)
![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)
![3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B5129020.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B5129025.png)
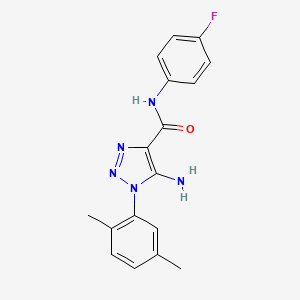
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)
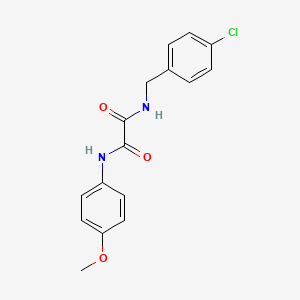

![2-[2-[3-(Naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B5129049.png)
![(4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone](/img/structure/B5129052.png)
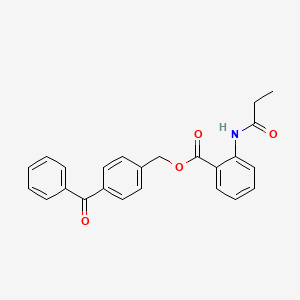
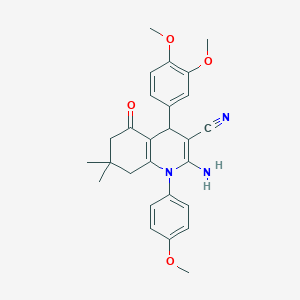
![2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE](/img/structure/B5129088.png)
